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Compound of Interest

Compound Name: MYCi361

Cat. No.: B609373 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-tumor activity of the c-Myc

inhibitor, MYCi361. It offers an objective comparison with other notable c-Myc inhibitors—

MYCi975, 10058-F4, and Omomyc—supported by experimental data from preclinical studies.

Detailed methodologies for key experiments are provided to facilitate reproducibility and further

investigation.

Executive Summary
c-Myc is a critical oncoprotein frequently deregulated in a majority of human cancers, making it

a highly attractive target for cancer therapy. Direct inhibition of c-Myc has historically been

challenging due to its nature as an intrinsically disordered protein. MYCi361 is a small

molecule inhibitor that directly targets c-Myc, disrupting its essential interaction with MAX and

promoting its degradation. While demonstrating anti-tumor efficacy, MYCi361 exhibits a narrow

therapeutic index. This has led to the development of an improved analog, MYCi975, which

shows better tolerability. This guide evaluates the anti-tumor activity of MYCi361 in comparison

to MYCi975 and other well-documented c-Myc inhibitors, 10058-F4 and the peptide-based

inhibitor Omomyc.
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MYCi361 and its analog MYCi975 are small molecules designed to directly engage c-Myc

within the cell.[1][2][3] Their primary mechanism of action involves binding to the bHLH-ZIP

domain of c-Myc, which is crucial for its heterodimerization with its obligate partner, MAX.[2]

This disruption of the c-Myc/MAX complex prevents its binding to E-box DNA sequences in the

promoter regions of target genes, thereby inhibiting the transcription of genes involved in cell

proliferation, growth, and metabolism.[1][2]

Furthermore, both MYCi361 and MYCi975 have been shown to enhance the phosphorylation

of c-Myc at threonine-58 (T58), which signals for its proteasome-mediated degradation.[2][3]

This dual mechanism of disrupting dimerization and promoting degradation leads to a

significant reduction in cellular c-Myc levels and activity.
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Caption: c-Myc signaling pathway and the mechanism of action of MYCi361/MYCi975.
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Comparative In Vitro Anti-Tumor Activity
The anti-proliferative activity of MYCi361 has been evaluated across a panel of cancer cell

lines and compared with other c-Myc inhibitors. The half-maximal inhibitory concentration

(IC50) values are summarized below.

Inhibitor Cancer Type Cell Line IC50 (µM)

MYCi361 Prostate Cancer MycCaP 2.9

LNCaP 1.4

PC3 1.6

Leukemia MV4-11 2.6

Lymphoma HL-60 5.0

P493-6 2.1

Neuroblastoma SK-N-B2 4.9

MYCi975 Breast Cancer Panel of 14 cell lines 2.49 - 7.73[4][5]

10058-F4 Prostate Cancer DU145 88 ± 20[6]

PC-3 113 ± 30[6]

Leukemia HL-60 ~60[6]

Ovarian Cancer SKOV3 4.4[7]

Hey 3.2[7]

Omomyc Lung Cancer H1299, H1975, A549 6.2 - 13.6[8]

Lymphoma Ramos ~0.4[9]

Colon Cancer HCT116 2 - 3[9]

Note: IC50 values are sourced from multiple studies and experimental conditions may vary.

Direct comparison should be made with caution.
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Comparative In Vivo Anti-Tumor Efficacy
In vivo studies in mouse models have demonstrated the anti-tumor activity of MYCi361.

Treatment with MYCi361 has been shown to induce tumor regression. However, a narrow

therapeutic index was observed.[2] The improved analog, MYCi975, has demonstrated better

tolerability and significant tumor growth inhibition in mouse models with no significant changes

in body weight.[2][3]

Inhibitor Animal Model Key Findings

MYCi361
MycCaP allografts in FVB or

NSG mice

Induced tumor regression.

Increased tumor immune cell

infiltration and upregulated PD-

L1. Narrow therapeutic index.

[2][10]

MYCi975 MycCaP allografts

Significantly inhibited tumor

growth and prolonged survival.

Better tolerability than

MYCi361. Enhanced immune

cell infiltration and synergized

with anti-PD-1 therapy.[1][2][3]

10058-F4
Prostate cancer xenografts

(DU145, PC-3)

No significant tumor growth

inhibition was observed in

some studies, potentially due

to rapid metabolism.[6][11]

However, other studies have

shown it can delay tumor

growth in neuroblastoma

models.[7]

Omomyc
Various models including lung,

breast, and pancreatic cancer

Induced rapid tumor

regression with mild and

reversible side effects in

normal tissues.[12]

Pharmacokinetic Profiles
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Inhibitor Administration Route Half-life (in mice)

Maximum Plasma

Concentration

(Cmax)

MYCi361 Intraperitoneal (i.p.) 44 hours 46 µM

Oral (p.o.) 20 hours 23 µM

MYCi975 Oral (p.o.)

~7 hours (100 mg/kg)

to ~12 hours (250

mg/kg)[1]

~74 µM (100 mg/kg)

to ~96 µM (250

mg/kg)[1]

10058-F4 Intravenous (i.v.)
Approximately 1

hour[6][11]

Peak plasma

concentrations of

~300 µM at 5

minutes[6]

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells as an indicator

of cell viability.
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1. Seed cells in a 96-well plate and allow to adhere overnight.

2. Treat cells with varying concentrations of the inhibitor (e.g., MYCi361).

3. Incubate for a defined period (e.g., 72 hours).

4. Add MTT reagent to each well and incubate for 2-4 hours.

5. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

6. Measure the absorbance at 570 nm using a microplate reader.

7. Calculate IC50 values from the dose-response curve.

Click to download full resolution via product page

Caption: Workflow for a typical MTT cell viability assay.

Detailed Steps:

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per

well and incubate overnight to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of the c-Myc inhibitors in the appropriate cell

culture medium. Remove the old medium from the wells and add 100 µL of the medium

containing the inhibitors. Include vehicle-only controls.

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a

microplate reader.

Data Analysis: Plot the percentage of cell viability against the inhibitor concentration and

determine the IC50 value using non-linear regression analysis.

In Vivo Tumor Xenograft Study
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of a

compound in a mouse xenograft model.

Detailed Steps:

Cell Preparation: Culture the desired cancer cells and harvest them during the logarithmic

growth phase. Wash the cells with sterile PBS and resuspend them at a concentration of 1 x

10^7 cells/mL.

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into

the flank of immunocompromised mice (e.g., NSG mice).

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors

reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control

groups.

Compound Administration: Administer the c-Myc inhibitor (e.g., MYCi361) and vehicle control

to the respective groups via the desired route (e.g., intraperitoneal injection or oral gavage)
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at the specified dose and schedule.

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and

calculate the tumor volume using the formula: (Length x Width²) / 2.

Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout

the study.

Endpoint: At the end of the study (due to tumor size limits or predetermined time point),

euthanize the mice and excise the tumors for further analysis (e.g., weight measurement,

histological analysis, or biomarker assessment).

Co-Immunoprecipitation (Co-IP) to Assess c-Myc/MAX
Interaction
This protocol is used to determine if a compound disrupts the interaction between c-Myc and

MAX in a cellular context.
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1. Treat cells with the inhibitor (e.g., MYCi361) or vehicle.

2. Lyse the cells to release protein complexes.

3. Incubate the cell lysate with an antibody against the 'bait' protein (e.g., anti-c-Myc).

4. Add Protein A/G beads to capture the antibody-protein complex.

5. Wash the beads to remove non-specific binding proteins.

6. Elute the protein complex from the beads.

7. Analyze the eluted proteins by Western blotting using an antibody against the 'prey' protein (e.g., anti-MAX).

Click to download full resolution via product page

Caption: Workflow for a Co-Immunoprecipitation (Co-IP) experiment.

Detailed Steps:

Cell Treatment and Lysis: Treat cells with the inhibitor or vehicle control for the desired time.

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase
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inhibitors.

Immunoprecipitation: Incubate the clarified cell lysate with an antibody specific for the "bait"

protein (e.g., c-Myc) overnight at 4°C with gentle rotation.

Complex Capture: Add Protein A/G agarose or magnetic beads to the lysate and incubate for

1-2 hours at 4°C to capture the antibody-protein complexes.

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to

remove non-specifically bound proteins.

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF

membrane, and probe with an antibody against the "prey" protein (e.g., MAX) to detect its

presence in the immunoprecipitated complex. A decrease in the amount of co-

immunoprecipitated MAX in the inhibitor-treated sample compared to the control indicates

disruption of the c-Myc/MAX interaction.

Conclusion
MYCi361 is a potent inhibitor of the c-Myc/MAX interaction with demonstrated anti-tumor

activity. However, its narrow therapeutic index presents a challenge for clinical development.

The improved analog, MYCi975, offers a more favorable toxicity profile and enhanced

immunomodulatory effects, making it a more promising candidate for further investigation.

Comparison with other c-Myc inhibitors like 10058-F4 and Omomyc highlights the diverse

strategies being employed to target this critical oncoprotein. The data presented in this guide

provides a valuable resource for researchers in the field of oncology and drug discovery, aiding

in the continued effort to develop effective and safe c-Myc-targeted therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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